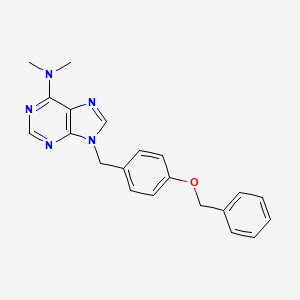

9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)-

説明

This compound is a purine derivative featuring an N,N-dimethylamine group at position 6 and a 4-(phenylmethoxy)benzyl substituent at position 9 of the purine ring .

特性

CAS番号 |

112089-09-5 |

|---|---|

分子式 |

C21H21N5O |

分子量 |

359.4 g/mol |

IUPAC名 |

N,N-dimethyl-9-[(4-phenylmethoxyphenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-16-8-10-18(11-9-16)27-13-17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3 |

InChIキー |

ILPRZNREKWSQRK-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Starting Material : The synthesis begins with a purine derivative such as 9H-purin-6-amine or a suitably protected purine intermediate.

N,N-Dimethylation of the 6-Amino Group : The 6-amino group is converted to the N,N-dimethylamino substituent. This is commonly achieved by methylation reactions using reagents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions.

Introduction of the 9-Substituent : The key step is the alkylation at the N9 position of the purine ring with the (4-(phenylmethoxy)phenyl)methyl moiety. This is typically done via nucleophilic substitution using a suitable benzylic halide or benzylic leaving group derivative of (4-(phenylmethoxy)phenyl)methanol.

Purification and Characterization : The final compound is purified by chromatographic methods and characterized by spectroscopic techniques (NMR, MS, IR).

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | N,N-Dimethylation | Formaldehyde + Formic acid or Methyl iodide + Base | Conversion of 6-amino group to N,N-dimethylamino group on purine core |

| 2 | Preparation of Alkylating Agent | Synthesis of (4-(phenylmethoxy)phenyl)methyl halide (e.g., bromide) | Starting from (4-(phenylmethoxy)phenyl)methanol, halogenation with PBr3 or similar |

| 3 | N9-Alkylation | Purine derivative + (4-(phenylmethoxy)phenyl)methyl halide + Base (e.g., K2CO3) | Nucleophilic substitution at N9 position to attach the bulky substituent |

| 4 | Purification | Chromatography (e.g., silica gel column) | Isolation of pure product |

| 5 | Characterization | NMR, MS, IR, Elemental Analysis | Confirmation of structure and purity |

Reaction Conditions and Optimization

Solvents : Common solvents include DMF, DMSO, or acetonitrile for alkylation steps due to their polar aprotic nature facilitating nucleophilic substitution.

Temperature : Alkylation reactions are typically performed at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.

Bases : Potassium carbonate or cesium carbonate are preferred bases to deprotonate the purine nitrogen and promote alkylation.

Purification : Due to the compound’s complexity and potential side products, high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) may be employed.

Research Findings and Data

Biological Activity Correlation

The preparation of this compound and its analogs has been reported in patent WO2012087881A1, which describes N-(1-(substituted-phenyl)ethyl)-9H-purin-6-amines as PI3K inhibitors. The synthetic methods therein provide a framework for preparing purine derivatives with diverse substitutions at the 9-position, including benzyloxyphenylmethyl groups, which are structurally related to the target compound.

Comparative Structural Analysis

| Compound | Substituent at N9 | N6 Substitution | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)- | (4-(phenylmethoxy)phenyl)methyl | N,N-dimethyl | ~359.4 | Bulky benzyloxybenzyl group enhances selectivity and potency |

| 9-Benzyl-9H-purin-6-amine | Benzyl | None | ~239.28 | Simpler, less steric bulk |

| N,N-Dimethyl-9H-purin-6-amine | None | N,N-dimethyl | Lower MW | Lacks bulky substituent, different activity profile |

This comparison highlights the synthetic complexity and the rationale for introducing the bulky benzyloxybenzyl group to modulate biological activity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | 9H-purin-6-amine or protected purine derivatives |

| Key Reactions | N,N-dimethylation of 6-amino group; N9-alkylation with (4-(phenylmethoxy)phenyl)methyl halide |

| Reagents | Formaldehyde + formic acid or methyl iodide; PBr3 for halide synthesis; K2CO3 base |

| Solvents | DMF, DMSO, acetonitrile |

| Temperature | Room temperature to 80 °C |

| Purification | Chromatography (silica gel, HPLC) |

| Characterization | NMR, MS, IR spectroscopy |

化学反応の分析

Types of Reactions

9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Pharmacological Studies

9H-Purin-6-amine derivatives have been investigated for their potential as therapeutic agents. The compound’s structural similarities to nucleobases allow it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Case Study: Antiviral Activity

Research has shown that certain purine derivatives exhibit antiviral properties. A study highlighted the efficacy of modified purines in inhibiting viral replication by targeting viral polymerases, which are essential for viral genome synthesis. The structural modifications present in 9H-Purin-6-amine enhance its binding affinity to these enzymes, making it a candidate for further development as an antiviral drug .

Cancer Research

The compound has been evaluated for its anti-cancer properties. Its ability to interfere with nucleic acid metabolism positions it as a potential chemotherapeutic agent.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that 9H-Purin-6-amine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into metabolic regulation.

Case Study: Enzyme Kinetics

Experimental data indicated that 9H-Purin-6-amine acts as an effective inhibitor of adenosine deaminase, an enzyme involved in purine metabolism. This inhibition can alter adenosine levels within cells, thereby impacting various physiological processes such as immune response and cellular signaling .

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 9-(4-(Benzyloxy)benzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

A detailed comparison of structural features, synthesis routes, and biological activities is provided below:

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Observations:

Substituent Diversity :

- Position 6 : The target compound’s N,N-dimethyl group contrasts with chloro (e.g., ), arylalkylamines (e.g., ), and cyclohexyl-amine (e.g., ) substituents. Dimethylamine may enhance solubility compared to hydrophobic groups like isopropyl .

- Position 9 : The 4-(phenylmethoxy)benzyl group is distinct from simpler benzyl (e.g., ) or halogenated aryl groups (e.g., ). This substitution could improve membrane permeability due to increased lipophilicity.

Synthetic Routes: The target compound is synthesized via imidazole intermediates (5-amino-1-phenyl-1H-imidazole-4-carbonitrile) reacting with triethyl orthoformate and acetic anhydride, followed by ammonolysis . This method contrasts with direct alkylation (e.g., ) or nucleophilic substitution on pre-functionalized purines (e.g., ).

Biological Activity :

- While the target compound’s activity is unspecified, analogs with chloro substituents (e.g., ) show antifungal properties, likely due to electron-withdrawing effects enhancing target binding. The 4-(phenylmethoxy)benzyl group may confer unique pharmacokinetic profiles, such as prolonged half-life, as seen in other benzyloxy-substituted drugs.

Physicochemical Properties :

- Predicted properties for fluorophenylmethyl analogs (e.g., boiling point: 464°C, density: 1.26 g/cm³ ) suggest moderate thermal stability and solubility, which may align with the target compound’s behavior.

生物活性

The compound 9H-Purin-6-amine, N,N-dimethyl-9-((4-(phenylmethoxy)phenyl)methyl)- is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its structural properties, synthesis, and biological activities, supported by case studies and research findings.

- Molecular Formula: C₁₄H₁₅N₅

- Molecular Weight: 253.302 g/mol

- CAS Number: 6332-42-9

- Density: 1.22 g/cm³

- Boiling Point: 455.3 °C at 760 mmHg

- Flash Point: 229.2 °C

Synthesis

The synthesis of this compound typically involves the reaction of various purine derivatives with phenylmethoxy groups. The methodology often includes:

- Formation of Purine Core: Utilizing established synthetic routes for purine derivatives.

- Alkylation with Phenylmethoxy Group: Employing alkylation techniques to introduce the phenylmethoxy substituent.

Antitumoral Activity

Recent studies have highlighted the antitumoral potential of related purine derivatives. For example, a study on N-(9H-purin-6-yl) benzamide derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from 3 to 39 μM . The mechanisms involved include:

- Induction of Apoptosis: The compounds promote programmed cell death in cancer cells.

- Inhibition of Cell Proliferation: Reduction in the proliferation rate of cancer cells was observed.

Synergistic Effects

The lead compound exhibited synergistic activity when combined with nucleoside analogs such as fludarabine, enhancing its overall efficacy against cancer cells both in vitro and in vivo .

Case Studies

- MTT Assays: Various derivatives were tested using MTT assays to evaluate their cytotoxicity against cancer cell lines.

- In Vivo Studies: Two selected compounds showed weak antitumoral activity in animal models, indicating the need for further optimization .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 9H-Purin-6-amine derivatives with N,N-dimethyl and benzyloxybenzyl substituents?

- Methodology : Start with alkylation of 6-chloropurine precursors (e.g., LIB_352 synthesis in ). Use triflic acid (CF₃SO₃H) in anhydrous CH₂Cl₂ under nitrogen for deprotection, followed by flash chromatography (cyclohexane/ethyl acetate) for purification. Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR .

- Key Considerations : Optimize reaction time and temperature to minimize side products like N7-benzylated isomers, which are common in purine alkylation (observed in ) .

Q. How can solubility and formulation challenges be addressed for in vitro/in vivo studies of this compound?

- Methodology : Prepare stock solutions in DMSO (5–20 mM) for in vitro assays, ensuring concentrations ≤0.1% DMSO to avoid cytotoxicity. For aqueous solubility, use co-solvents like PEG-400 or cyclodextrins ( ). Validate solubility via dynamic light scattering (DLS) or HPLC-UV quantification .

- Key Considerations : Store aliquots at -80°C to prevent hydrolysis or aggregation, as the compound’s stability in solution is time-sensitive .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and detect tautomeric equilibria (e.g., amino/imino forms). For mass accuracy ≤1 ppm, employ high-resolution mass spectrometry (HRMS) with ESI+ ionization. FT-IR can validate functional groups like C-N stretches in dimethylamine moieties .

Advanced Research Questions

Q. How does tautomerism in the purine core influence reactivity and biological activity?

- Methodology : Analyze tautomeric ratios via variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃. Compare experimental data with DFT calculations (e.g., Gaussian09) to predict dominant tautomers. In , alkylation at N6 vs. N7 positions was influenced by 2-substituent electronegativity .

- Key Considerations : Tautomerism may alter binding affinities in enzyme assays (e.g., acetylcholinesterase inhibition in ) .

Q. What strategies resolve contradictory biological activity data across studies?

- Methodology : Conduct dose-response curves (IC₅₀/EC₅₀) to standardize potency metrics. Use orthogonal assays (e.g., SPR for binding vs. functional cell-based assays) to confirm target engagement. For example, reported >10% AChE inhibition at 100 μM, but variability may arise from impurity profiles or solvent effects .

- Key Considerations : Include positive controls (e.g., donepezil for AChE) and validate compound purity via HPLC-MS (≥95%) .

Q. How can crystallography tools (e.g., SHELX, Mercury) elucidate solid-state behavior?

- Methodology : Refine X-ray diffraction data using SHELXL for small-molecule structures ( ). For packing analysis, use Mercury’s Materials Module to compare intermolecular interactions (e.g., π-π stacking of benzyl groups) with analogs ( ).

- Key Considerations : High-resolution data (≤1.0 Å) is critical for resolving dimethylamine disorder or solvent occupancy .

Q. What are best practices for evaluating antimicrobial or enzyme inhibitory activity?

- Methodology : For antimicrobial studies ( ), use broth microdilution (CLSI guidelines) against Gram+/Gram- panels. For enzyme inhibition (e.g., AChE), employ Ellman’s assay with DTNB as a thiol reporter. Include kinetic analysis (Km/Vmax shifts) to distinguish competitive vs. non-competitive inhibition .

Q. How can impurity profiles be controlled during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。